molecular formula C12H14F3NOS B12333463 (R)-2-methyl-N-(2-(trifluoromethyl)benzylidene)propane-2-sulfinamide

(R)-2-methyl-N-(2-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Cat. No.: B12333463
M. Wt: 277.31 g/mol
InChI Key: XYLYYAUYEZIYDC-LZYBPNLTSA-N
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Description

®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-(trifluoromethyl)benzaldehyde and ®-2-methylpropane-2-sulfinamide.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-(trifluoromethyl)benzaldehyde and ®-2-methylpropane-2-sulfinamide. This reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction is conducted at room temperature or slightly elevated temperatures to facilitate the formation of the imine linkage.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic route with optimization for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine linkage can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the synthesis of agrochemicals and materials with enhanced stability and lipophilicity.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfinamide group can form hydrogen bonds and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfonamide
  • ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-thioamide
  • ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-amine

Uniqueness

The uniqueness of ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide lies in its combination of a chiral sulfinamide group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H14F3NOS

Molecular Weight

277.31 g/mol

IUPAC Name

(NE)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+

InChI Key

XYLYYAUYEZIYDC-LZYBPNLTSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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